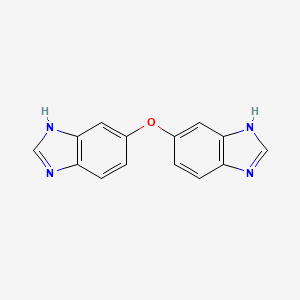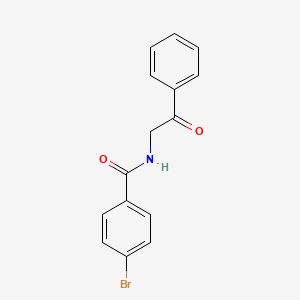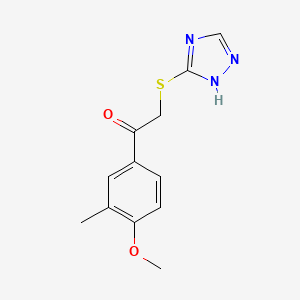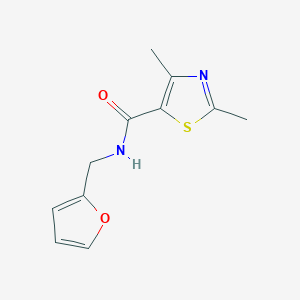![molecular formula C16H15ClN2O2 B5636747 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5636747.png)
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a dihydroisoquinoline core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzyl chloride with 3,4-dihydroisoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate: Shares the 4-chloro-3-nitrophenyl group but differs in the core structure.
4-chloro-3-nitrophenyl methyl sulfone: Similar substituents but different core structure.
Uniqueness
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its dihydroisoquinoline core, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-6-5-12(9-16(15)19(20)21)10-18-8-7-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCKGTQOQKNTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide](/img/structure/B5636676.png)
![N-[(4-methylphenyl)methyl]-5-nitrofuran-2-carboxamide](/img/structure/B5636686.png)
![3-[(4aR,7aS)-4-(2-cyclopentylacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid](/img/structure/B5636698.png)
![2-[3-(3-chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5636713.png)
![2-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-benzofuran-5-carboxamide](/img/structure/B5636727.png)
![N-[(4'-{[(ethylamino)carbonyl]amino}-3'-methoxybiphenyl-3-yl)methyl]propanamide](/img/structure/B5636731.png)

![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide dihydrochloride](/img/structure/B5636741.png)
![4-[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE](/img/structure/B5636750.png)
![(3S,4S)-1-[[4-(2-methylpropyl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5636751.png)



